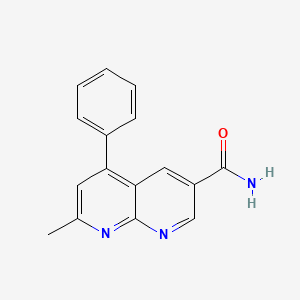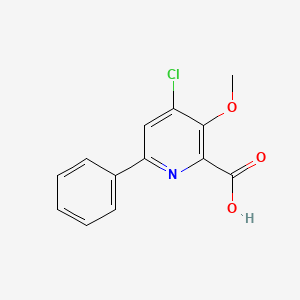
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide est un composé hétérocyclique appartenant à la famille des quinoxalines. Ce composé se caractérise par un cycle quinoxaline fusionné à un fragment benzamide. Les quinoxalines sont connues pour leurs activités biologiques diverses, ce qui en fait des molécules importantes en chimie médicinale.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide implique généralement la formation du cycle quinoxaline suivie de l'introduction du groupe benzamide. Une méthode courante comprend la cyclisation de l'o-phénylènediamine avec des composés α-dicarbonylés pour former le noyau quinoxaline. Cette étape est suivie de l'acylation de la quinoxaline résultante avec du chlorure de benzoyle en milieu basique .
Méthodes de Production Industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. Le choix du solvant, le contrôle de la température et le temps de réaction sont des paramètres essentiels dans la synthèse industrielle.
Analyse Des Réactions Chimiques
Types de Réactions
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des N-oxydes de quinoxaline.
Réduction: Les réactions de réduction peuvent convertir le cycle quinoxaline en dérivés dihydroquinoxaline.
Substitution: Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur le cycle quinoxaline.
Réactifs et Conditions Courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs tels que les halogènes, les halogénures d'alkyle et les nucléophiles sont utilisés dans des conditions appropriées.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de quinoxaline, les dihydroquinoxalines et diverses quinoxalines substituées, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la Recherche Scientifique
This compound présente plusieurs applications de recherche scientifique:
Chimie: Utilisé comme brique de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie: Investigué pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine: Exploré pour ses propriétés antivirales, antibactériennes et anticancéreuses.
Mécanisme d'Action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interférer avec les voies cellulaires, conduisant à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés Similaires
3,4-Dihydroquinoxalin-2-ones: Ces composés partagent le noyau quinoxaline mais diffèrent par leurs substituants.
N-oxydes de quinoxaline: Dérivés oxydés de quinoxalines avec des activités biologiques distinctes.
Benzoylquinoxalines: Composés avec un groupe benzoyle attaché au cycle quinoxaline.
Unicité
N-(3-Oxo-3,4-dihydroquinoxalin-2-yl)benzamide est unique en raison de sa combinaison spécifique du cycle quinoxaline et du fragment benzamide, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux dans la recherche scientifique .
Propriétés
Numéro CAS |
62758-32-1 |
|---|---|
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
N-(3-oxo-4H-quinoxalin-2-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-13-15(20)17-12-9-5-4-8-11(12)16-13/h1-9H,(H,17,20)(H,16,18,19) |
Clé InChI |
OSCWRBFAGPYYOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)






![1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11855156.png)

![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)



![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)
